Cas no 215940-72-0 (3-Furanamine,tetrahydro-4,4-dimethoxy-)

3-Furanamine,tetrahydro-4,4-dimethoxy- structure
215940-72-0 structure
Product Name:3-Furanamine,tetrahydro-4,4-dimethoxy-
CAS No:215940-72-0
MF:C6H13NO3
MW:147.172322034836
CID:243214
Update Time:2024-01-26

3-Furanamine,tetrahydro-4,4-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Furanamine,tetrahydro-4,4-dimethoxy-
    • 3,3'-dimethoxy-4,4'-bis-(2-methyl-aziridine-1-carbonylamino)-biphenyl
    • 3,3-Dimethoxy-4-amino-tetrahydrofuran
    • AC1L6CIB
    • AC1Q5OD5
    • AR-1K0422
    • n,n'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(2-methylaziridine-1-carboxamide)
    • N-[2-METHOXY-4-[3-METHOXY-4-[(2-METHYLAZIRIDINE-1-CARBONYL)AMINO]PHENYL]PHENYL]-2-METHYL-AZIRIDINE-1-CARBOXAMIDE
    • NSC54065
    • 3-Furanamine,tetrahydro-4,4-dimethoxy-(9CI)
    • 3-Furanamine, tetrahydro-4,4-dimethoxy-
    • Inchi: 1S/C6H13NO3/c1-8-6(9-2)4-10-3-5(6)7/h5H,3-4,7H2,1-2H3
    • InChI Key: VKASZGOUBGIDCS-UHFFFAOYSA-N
    • SMILES: O1CC(OC)(OC)C(N)C1

Computed Properties

  • Exact Mass: 147.08959
  • Monoisotopic Mass: 147.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.7A^2

Experimental Properties

  • PSA: 53.71
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